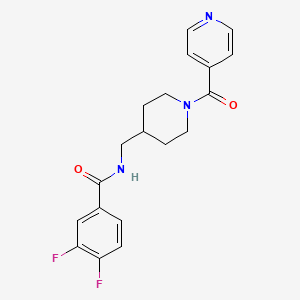

3,4-difluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4-difluoro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C19H19F2N3O2 and its molecular weight is 359.377. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Fluorinated Benzamides in Crystal Engineering and Molecular Aggregation

Research involving N-(difluorophenyl)benzamides has demonstrated the importance of short C–H⋯F interactions in molecular aggregation, significantly influenced by fluorine atoms. These interactions are crucial for understanding the aggregation behavior of fluorinated compounds, which could be relevant for designing new materials with specific physical properties (Mocilac, Osman, & Gallagher, 2016).

Applications in Medicinal Chemistry

The synthesis of fluorinated benzamides has been reported to play a significant role in medicinal chemistry, offering a pathway to create novel compounds with potential pharmaceutical applications. For instance, Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of benzamides has been identified as a crucial reaction for introducing fluorine atoms into complex molecules, a step that could be relevant for the development of new drugs (Wang, Mei, & Yu, 2009).

Role in Synthesis of Difluorinated Compounds

The Rh(III)-catalyzed alkenylation of benzamides with difluorohomoallylic silyl ethers for synthesizing difluorinated compounds highlights the role of such chemical processes in expanding the toolkit for organic synthesis. This method demonstrates broad substrate compatibility and functional group tolerance, indicating potential applications in synthesizing fluorinated molecules for various industries (Cui et al., 2023).

Fluorinated Heterocycles in Industry

The development of fluorinated heterocycles through rhodium(III)-catalyzed coupling of benzamides with difluorovinyl tosylate emphasizes the importance of these compounds in pharmaceutical and agrochemical industries. Such synthetic strategies enable the creation of monofluorinated and gem-difluorinated products, underlining the utility of fluorinated benzamides in constructing complex molecules (Wu et al., 2017).

Wirkmechanismus

Target of Action

The primary target of 3,4-difluoro-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}benzamide is the c-KIT kinase . This kinase is a validated drug discovery target for gastrointestinal stromal tumors (GISTs) .

Mode of Action

The compound acts as a selective c-KIT inhibitor , effectively inhibiting the activity of c-KIT kinase . It has been found to completely abolish the activity of other kinases such as ABL and FLT3 .

Biochemical Pathways

The compound affects the c-KIT-mediated signaling pathways . The inhibition of c-KIT kinase disrupts these pathways, leading to various downstream effects.

Pharmacokinetics

The compound has shown great antiproliferative efficacy against GIST cell lines . It also possesses acceptable bioavailability (36%) , which impacts its bioavailability and therapeutic potential.

Result of Action

In the cellular context, the compound induces apoptosis and cell cycle arrest . It effectively suppresses tumor growth in GIST cell-inoculated xenograft models without apparent toxicity .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors.

Eigenschaften

IUPAC Name |

3,4-difluoro-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F2N3O2/c20-16-2-1-15(11-17(16)21)18(25)23-12-13-5-9-24(10-6-13)19(26)14-3-7-22-8-4-14/h1-4,7-8,11,13H,5-6,9-10,12H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTXYUBVURPPLHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC(=C(C=C2)F)F)C(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 4-[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]piperidine-1-carboxylate](/img/structure/B2752426.png)

![Methyl 2-amino-2-[3-(2,4,5-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2752430.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2752435.png)

![1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2752442.png)

![N-[2-(4-fluorophenyl)ethyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2752446.png)

![[2-(2,5-Dimethoxyphenyl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2752447.png)